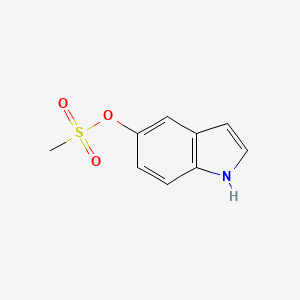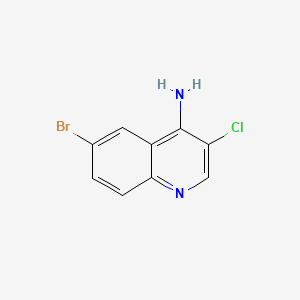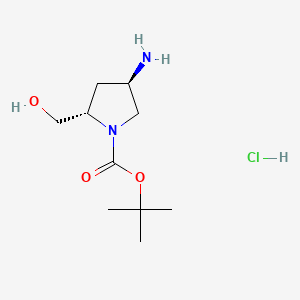![molecular formula C24H16I2 B599302 1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene CAS No. 1770-82-7](/img/structure/B599302.png)
1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene is a complex organic compound belonging to the class of aromatic iodides. It is characterized by its multiple phenyl rings and iodine atoms, making it a significant molecule in various chemical and industrial applications. The compound’s structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene typically involves multi-step organic reactions. One common method includes the iodination of precursor compounds through electrophilic aromatic substitution. For instance, starting with a biphenyl derivative, iodine can be introduced using reagents like iodine monochloride (ICl) or molecular iodine (I2) in the presence of oxidizing agents . The reaction conditions often require controlled temperatures and solvents such as acetic acid or dichloromethane to facilitate the iodination process .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods emphasize efficiency, yield optimization, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.
Chemical Reactions Analysis
1-Iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound is also a candidate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted aromatic compounds and biphenyl derivatives.
Scientific Research Applications
1-Iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene exerts its effects is primarily through its reactivity with other chemical species. The iodine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds and complex molecules . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways .
Comparison with Similar Compounds
1-Iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene can be compared with other similar compounds, such as:
4-Iodobiphenyl: A simpler structure with only two phenyl rings and one iodine atom.
4-Iodoanisole: Contains a methoxy group instead of additional phenyl rings.
4,4’‘’-Diiodo-1,1’4’,1’‘4’‘,1’‘’-quaterphenyl: A more complex structure with four phenyl rings and two iodine atoms.
Properties
IUPAC Name |
1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16I2/c25-23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(26)16-12-22/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPORZGXQUSQYOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16I2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727216 |
Source


|
| Record name | 1~4~,4~4~-Diiodo-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1770-82-7 |
Source


|
| Record name | 4,4′′′-Diiodo-1,1′:4′,1′′:4′′,1′′′-quaterphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1770-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1~4~,4~4~-Diiodo-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B599220.png)
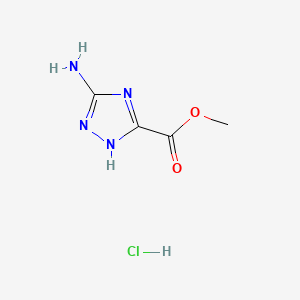
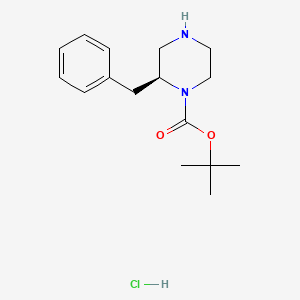

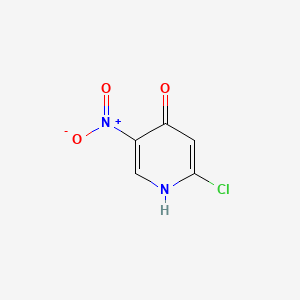
![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)
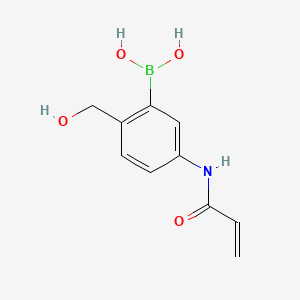
![6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B599234.png)
![Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate](/img/structure/B599236.png)
